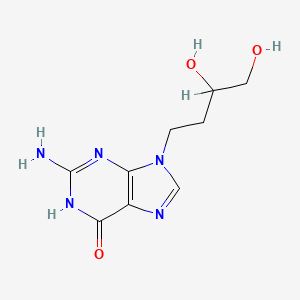

9-(3,4-Dihydroxybutyl)guanine

Cat. No. B8802415

M. Wt: 239.23 g/mol

InChI Key: QOVUZUCXPAZXDZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04495190

Procedure details

To a suspension of ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate (prepared according to Example 4) in iso-propanol was added an excess of sodium borohydride and the mixture was refluxed over night (at least 8 hours). Hydrochloric acid was added until a clear solution was obtained (neutral pH). After removal of the solvent the residue was dissolved in a minimum amount of boiling water and kept at 0° C. for a couple of hours. The solid was filtered off. The filtrate was evaporated at reduced pressure and the residue dissolved in hydrochloric acid (1 mol/l) and adsorbed on a cation exchange resin (Dowex 50 W, H+ -form). The resin was washed with water and then eluted with 5% ammonium hydroxide. The eluent was evaporated to give a crystalline solid which was recrystallized from water to afford colourless needles. M.p. 260°-1° C. (dec.) (uncorrected) UV spectra (hydrochloric acid 0.01 mol/l): λmax (nm) 277, 253 (ε=11500) M.S: 11.2 a J. (int): 239 (M+, 0.13), 222 (0.19), 221 (0.11), 152 (0.43), 151 (0.56), 44 (1.0).

Name

ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( 0.19 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( 0.11 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

( 0.43 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

( 0.56 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

( 1.0 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

C([O:3][C:4](=O)[CH:5]([OH:19])[CH2:6][CH2:7][N:8]1[CH:16]=[N:15][C:14]2[C:13](=[O:17])[NH:12][C:11]([NH2:18])=[N:10][C:9]1=2)C.[BH4-].[Na+].Cl>C(O)(C)C>[OH:19][CH:5]([CH2:4][OH:3])[CH2:6][CH2:7][N:8]1[CH:16]=[N:15][C:14]2[C:13](=[O:17])[NH:12][C:11]([NH2:18])=[N:10][C:9]1=2 |f:1.2|

|

Inputs

Step One

|

Name

|

ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C(CCN1C=2N=C(NC(C2N=C1)=O)N)O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

[Compound]

|

Name

|

( 0.19 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

( 0.11 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

( 0.43 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

( 0.56 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

( 1.0 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed over night (at least 8 hours)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained (neutral pH)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the solvent the residue

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in a minimum amount of boiling water

|

WAIT

|

Type

|

WAIT

|

|

Details

|

kept at 0° C. for a couple of hours

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated at reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue dissolved in hydrochloric acid (1 mol/l)

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed with water

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with 5% ammonium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The eluent was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a crystalline solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized from water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford colourless needles

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC(CCN1C=2N=C(NC(C2N=C1)=O)N)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |